molecular formula C17H21NO3 B564823 rac-3-(tert-Butyl-d9)-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone CAS No. 1189870-01-6

rac-3-(tert-Butyl-d9)-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone

Cat. No. B564823
CAS RN: 1189870-01-6
M. Wt: 296.414
InChI Key: AOVBZKJVAYVKSL-WVZRYRIDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-3-(tert-Butyl-d9)-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone is an organic compound used in various scientific research applications. It is a chiral compound, meaning that it has two stereoisomers, and has a molecular formula of C14H20N2O2. This compound is used in a variety of research areas, ranging from chemistry to biology.

Mechanism of Action

Rac-3-(tert-Butyl-d9)-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone works by acting as a ligand and chiral selector in various scientific research applications. The compound binds to the substrate, allowing it to selectively catalyze the desired reaction. In the case of asymmetric catalysis, the compound binds to the catalyst and acts as a chiral selector, allowing the catalyst to selectively catalyze the desired enantioselective transformation.
Biochemical and Physiological Effects
Rac-3-(tert-Butyl-d9)-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone has not been tested for its biochemical or physiological effects in humans or animals. As the compound is not intended for use in humans or animals, it is not necessary to evaluate the compound for its potential biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

Rac-3-(tert-Butyl-d9)-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone has several advantages and limitations for use in laboratory experiments. The compound is relatively inexpensive and easy to synthesize, making it an attractive option for researchers on a budget. Additionally, the compound is highly soluble in organic solvents, making it easy to use in a variety of laboratory experiments. However, the compound is not very stable and can be easily degraded by light and heat, making it difficult to store and use in long-term experiments.

Future Directions

Rac-3-(tert-Butyl-d9)-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone has several potential future directions for research. The compound could be used in the synthesis of other chiral compounds, such as chiral auxiliaries and chiral building blocks for drug discovery. Additionally, the compound could be used as a chiral ligand in asymmetric hydrogenation reactions. Finally, the compound could be used as a chiral selector in chiral chromatography, allowing researchers to separate enantiomers of chiral compounds for further study.

Synthesis Methods

Rac-3-(tert-Butyl-d9)-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone is synthesized through a multi-step process. The first step involves the reaction of tert-butyl-d9-chloride with 5-ethyl-2-benzofuran-7-ylacetate in the presence of sodium hydroxide and ethyl acetate. This reaction produces rac-3-(tert-butyl-d9)-5-(7-ethyl-2-benzofuranyl)acetate. The second step involves the reaction of the rac-3-(tert-butyl-d9)-5-(7-ethyl-2-benzofuranyl)acetate with oxazolidinone in the presence of piperidine. This reaction produces rac-3-(tert-butyl-d9)-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone.

Scientific Research Applications

Rac-3-(tert-Butyl-d9)-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone is used in a variety of scientific research applications. It has been used in the synthesis of chiral auxiliaries for asymmetric synthesis, as a ligand for asymmetric catalysis, and as a chiral selector for chiral chromatography. It has also been used in the synthesis of chiral building blocks for drug discovery, as a chiral catalyst for enantioselective transformations, and as a chiral ligand for asymmetric hydrogenation.

properties

IUPAC Name

5-(7-ethyl-1-benzofuran-2-yl)-3-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-5-11-7-6-8-12-9-13(20-15(11)12)14-10-18(16(19)21-14)17(2,3)4/h6-9,14H,5,10H2,1-4H3/i2D3,3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVBZKJVAYVKSL-WVZRYRIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=C1OC(=C2)C3CN(C(=O)O3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N1CC(OC1=O)C2=CC3=C(O2)C(=CC=C3)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-3-(tert-Butyl-d9)-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone

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